1-Cbz-N-phenylpiperidine-4-carboxamide molecular weight and formula
The following technical guide provides an in-depth analysis of 1-Cbz-N-phenylpiperidine-4-carboxamide , a critical intermediate scaffold in medicinal chemistry. This document is structured to support researchers in the s...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 1-Cbz-N-phenylpiperidine-4-carboxamide , a critical intermediate scaffold in medicinal chemistry. This document is structured to support researchers in the synthesis, characterization, and application of this compound.
[1]
Chemical Identity & Specifications
This compound represents a protected piperidine scaffold functionalized with an anilide moiety. It serves as a versatile building block for developing GPCR ligands (e.g., opioid, chemokine receptors) and serine protease inhibitors.
The molecule consists of three distinct pharmacophoric/structural domains:
The Core: A piperidine ring in a chair conformation.
The Head: An N-phenyl carboxamide (anilide) at the C4 position, often involved in hydrogen bonding and
-stacking interactions within protein binding pockets.
The Tail: A Cbz-protected amine at the N1 position, providing steric bulk and lipophilicity, or serving as a temporary protecting group for further diversification.
Synthesis & Production Protocol
The synthesis of 1-Cbz-N-phenylpiperidine-4-carboxamide is best achieved through a convergent two-step protocol starting from commercially available isonipecotic acid (piperidine-4-carboxylic acid) . This route ensures high regioselectivity and minimizes side reactions.
Reaction Pathway Visualization
Figure 1: Convergent synthesis pathway from isonipecotic acid to the target anilide.
Detailed Methodology
Step 1: N-Protection (Synthesis of Intermediate)
The first objective is to mask the secondary amine to prevent self-coupling or polymerization.
tropylium ion at 91 m/z) is a characteristic fragment.
Applications in Drug Discovery[1][4][5]
This specific scaffold serves as a "privileged structure" in medicinal chemistry due to its ability to orient the phenyl ring and the piperidine nitrogen in a geometry favorable for receptor binding.
Opioid Receptor Modulators: The 4-anilidopiperidine core is structurally homologous to the fentanyl class of opioids. The Cbz group acts as a lipophilic spacer that can be replaced by phenethyl groups to generate potent
-opioid agonists.
Serine Protease Inhibitors: The carboxamide moiety mimics the peptide bond cleaved by proteases (e.g., Thrombin, Factor Xa). The rigid piperidine ring constrains the geometry, improving selectivity.
Metabolic Stability Probes: Researchers use the Cbz-protected form to study the metabolic stability of the amide bond before deprotecting the amine for further SAR (Structure-Activity Relationship) studies.
References
Intermediate Characterization: PubChem. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid (Related Scaffold). National Library of Medicine. Available at: [Link]
Cbz-Protection Protocol: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Cbz-Cl usage).
Piperidine Carboxamide Synthesis: UniCA IRIS. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: (CAS 10315-00-1)
Content Type: In-depth Technical Guide / Safety Data Sheet (SDS) Supplement
Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists
[1][2][3][4]
Executive Summary
1-Cbz-N-phenylpiperidine-4-carboxamide (CAS 10315-00-1 ) is a specialized heterocyclic building block utilized primarily in the synthesis of G-protein coupled receptor (GPCR) modulators and protease inhibitors.[1][2][3][4] Structurally, it consists of a piperidine core protected at the nitrogen by a carboxybenzyl (Cbz) group, with a phenyl-amide moiety at the 4-position.[3]
This compound serves as a critical intermediate for "scaffold hopping" in drug discovery, particularly in the development of non-narcotic analgesics and antihistamines where the piperidine-4-carboxamide motif is pharmacologically privileged. This guide synthesizes safety data, physicochemical properties, and validated synthesis protocols to support its use in high-throughput chemistry campaigns.
Chemical Identity & Physicochemical Profile[3][5][6][7][8]
While this specific intermediate lacks a harmonized ECHA classification, "Read-Across" toxicology based on the aniline moiety and piperidine core dictates the following precautionary GHS classification.
Anilide Moiety: The metabolic hydrolysis of the amide bond in vivo could theoretically release aniline, a known methemoglobinemia inducer. However, the steric bulk of the piperidine ring significantly retards this hydrolysis compared to simple acetanilides.
Cbz Group: The carbobenzyloxy group is generally stable and non-toxic until cleavage, which requires harsh acidic or hydrogenolytic conditions not present in physiological environments.
Synthesis & Validation Protocol
Causality of Method:
Direct coupling of 1-Cbz-piperidine-4-carboxylic acid (CAS 10314-98-4) with aniline requires activation of the carboxylic acid. We utilize HATU over EDC/HOBt for this specific substrate because the steric hindrance at the 4-position of the piperidine ring can lead to sluggish kinetics with carbodiimides. HATU ensures rapid conversion and minimizes racemization (though not applicable here due to achirality).
Validated Synthesis Workflow
Reagents:
1-Cbz-piperidine-4-carboxylic acid (1.0 eq)
Aniline (1.1 eq)
HATU (1.2 eq)
DIPEA (3.0 eq)
Solvent: DMF (anhydrous)
Protocol:
Activation: Dissolve 1-Cbz-piperidine-4-carboxylic acid in anhydrous DMF (0.2 M concentration) under N₂ atmosphere. Add DIPEA and stir for 5 minutes.
Coupling: Add HATU in one portion. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.
Addition: Add aniline dropwise.
Reaction: Stir at room temperature (RT) for 4–6 hours. Monitor by LC-MS (Target Mass: 339.4 [M+H]⁺).
Workup: Dilute with EtOAc. Wash sequentially with 1N HCl (to remove excess aniline/DIPEA), sat. NaHCO₃, and brine.
Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (0-50% EtOAc in Hexanes).
Synthesis Logic Diagram
Figure 1: Step-by-step synthesis workflow using HATU activation logic.
Safe Handling & Storage
Engineering Controls:
Fume Hood: Mandatory. All weighing and transfer of solid material must occur inside a certified chemical fume hood to prevent inhalation of dust.
Glove Selection: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for incidental contact. For prolonged handling in DCM/DMF solutions, use Silver Shield® or laminate gloves.
Storage Stability:
Temperature: Store at 2–8°C (Refrigerate). While the amide bond is stable, the Cbz group can degrade slowly if exposed to heat and moisture over years.
Atmosphere: Store under inert gas (Argon/Nitrogen) if storing for >6 months.
Application Note: 1-Cbz-N-phenylpiperidine-4-carboxamide as a Pharmaceutical Intermediate
This Application Note and Protocol guide is designed for researchers in medicinal chemistry and drug development. It details the synthesis, characterization, and application of 1-Cbz-N-phenylpiperidine-4-carboxamide (Ben...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide is designed for researchers in medicinal chemistry and drug development. It details the synthesis, characterization, and application of 1-Cbz-N-phenylpiperidine-4-carboxamide (Benzyl 4-(phenylcarbamoyl)piperidine-1-carboxylate), a critical intermediate for non-opioid therapeutic scaffolds.
Executive Summary
1-Cbz-N-phenylpiperidine-4-carboxamide is a protected piperidine scaffold distinct from the 4-anilidopiperidine core found in fentanyl-class opioids. While the latter contains a 4-amino nitrogen, the subject compound features a 4-carboxamide moiety (
). This structural distinction is pivotal; this intermediate is a precursor for Secretory Glutaminyl Cyclase (sQC) inhibitors (Alzheimer’s pathology), CCR5 antagonists (HIV entry inhibition), and ALK inhibitors (oncology), rather than narcotic analgesics.
This guide provides a validated protocol for its synthesis via amide coupling, downstream Cbz-deprotection, and its integration into diverse drug discovery pipelines.
In a dry 250 mL round-bottom flask (RBF) equipped with a reflux condenser and
inlet, dissolve 10.0 g (38 mmol) of 1-Cbz-piperidine-4-carboxylic acid in 50 mL anhydrous toluene.
Add 5.5 mL (76 mmol, 2.0 eq) of thionyl chloride dropwise.
Heat to 70°C for 2 hours. Monitor gas evolution (
).
Critical Step: Evaporate solvent and excess
under reduced pressure. Re-dissolve the crude oil in 20 mL anhydrous DCM to remove residual traces of acid chloride via azeotrope.
Amide Coupling:
In a separate 500 mL RBF, dissolve 3.5 mL (38 mmol, 1.0 eq) of aniline and 10.6 mL (76 mmol, 2.0 eq) of triethylamine in 100 mL anhydrous DCM. Cool to 0°C.
Dissolve the crude acid chloride (from Step 1) in 50 mL DCM and add it dropwise to the aniline solution over 30 minutes, maintaining temperature <5°C.
Allow the mixture to warm to room temperature (RT) and stir for 4 hours.
Work-up & Purification:
Quench with 100 mL saturated
solution.
Separate the organic layer and wash sequentially with:
1M HCl (50 mL) – Removes unreacted aniline.
Brine (50 mL).
Dry over
, filter, and concentrate.
Crystallization: Recrystallize from EtOAc/Hexanes (1:3) to yield a white crystalline solid.
Yield Expectation: 85–92%.
Deprotection Protocol (Cbz Removal)
To utilize the piperidine nitrogen for further functionalization (e.g., N-alkylation for library generation), the Cbz group must be removed.
Method: Catalytic Hydrogenolysis
Reagents: 10% Pd/C, Hydrogen gas (
, balloon pressure), Methanol (MeOH).
Procedure:
Dissolve 5.0 g of the intermediate in 100 mL MeOH.
Add 0.5 g of 10% Pd/C (wet support recommended for safety).
Purge with
, then stir under atmosphere (1 atm) for 12 hours at RT.
Filter through a Celite pad to remove catalyst.
Concentrate to obtain N-phenylpiperidine-4-carboxamide (CAS 170353-34-1) as a free base or treat with HCl/dioxane to isolate as the hydrochloride salt.
Pharmaceutical Applications & Mechanism
Secretory Glutaminyl Cycl
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimization of 1-Cbz-N-phenylpiperidine-4-carboxamide Synthesis
Ticket ID: #CBZ-PIP-004 Topic: Yield Optimization for Amide Coupling of 1-Cbz-piperidine-4-carboxylic acid with Aniline Status: Open Assigned Specialist: Senior Application Scientist Diagnostic: Why is your yield low? Be...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #CBZ-PIP-004
Topic: Yield Optimization for Amide Coupling of 1-Cbz-piperidine-4-carboxylic acid with Aniline
Status: Open
Assigned Specialist: Senior Application Scientist
Diagnostic: Why is your yield low?
Before changing reagents, you must understand the specific kinetic barrier of this reaction. You are coupling 1-Cbz-piperidine-4-carboxylic acid with aniline .
The primary failure mode is Nucleophilic Mismatch .
The Problem: Aniline is significantly less nucleophilic (
for the conjugate acid) compared to standard alkyl amines ().
The Consequence: Standard coupling reagents like EDC/HOBt form an active ester intermediate.[1][2] With alkyl amines, aminolysis of this ester is fast. With aniline, aminolysis is slow, allowing the active ester to hydrolyze (reverting to starting material) or rearrange into stable, unreactive
-acylurea byproducts.
Key Insight: Because the 4-position of the piperidine ring is symmetric (achiral), you do not need to worry about racemization. This allows you to use more aggressive activation methods that would otherwise be risky for chiral amino acids.
Experimental Protocols
Method A: The High-Yield "Gold Standard" (HATU)
Recommended for small-to-medium scale (<5g) where yield is prioritized over cost.
Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole ester) which reacts faster with weak nucleophiles than standard OBt esters.
Protocol:
Dissolution: Dissolve 1-Cbz-piperidine-4-carboxylic acid (1.0 equiv) in anhydrous DMF (Concentration: 0.1 M - 0.2 M). Avoid DCM if possible; DMF promotes better reaction rates for HATU.
Base: Add DIPEA (Diisopropylethylamine) (3.0 equiv). Stir for 2 minutes.
Activation: Add HATU (1.1 - 1.2 equiv). The solution should turn yellow/orange. Stir for 10-15 minutes to ensure formation of the activated species.
Coupling: Add Aniline (1.2 equiv).
Reaction: Stir at Room Temperature (RT) for 4–16 hours.
Checkpoint: Monitor by TLC/LC-MS.[3] If conversion stalls, heat to 50°C (safe for Cbz).
Method B: The Scalable "Aggressive" Route (Acid Chloride)
Recommended for large scale (>10g) or if HATU fails.
Mechanism: Converts the carboxylic acid to an acid chloride (
), the most reactive electrophile species, overcoming aniline's poor nucleophilicity.
Protocol:
Chlorination: Suspend 1-Cbz-piperidine-4-carboxylic acid (1.0 equiv) in dry DCM.
Catalyst: Add a catalytic drop of DMF (essential for Vilsmeier-Haack like activation).
Reagent: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C. Caution: Gas evolution (CO/CO2).
Formation: Warm to RT and stir for 2 hours until gas evolution ceases and the solution clears.
Evaporation (Critical): Concentrate in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in dry DCM.
Coupling: Add this solution dropwise to a pre-cooled mixture of Aniline (1.1 equiv) and Pyridine (2.0 equiv) or TEA (2.0 equiv) in DCM at 0°C.
Reaction: Warm to RT and stir for 2 hours.
Decision Logic & Troubleshooting
Use the following logic flow to determine your next step.
Purification & Work-up (The "Hidden" Yield Killer)
Often the reaction works, but the product is lost during extraction. 1-Cbz-N-phenylpiperidine-4-carboxamide is lipophilic but can streak on silica due to the amide.
Optimized Work-up Protocol:
Dilution: Dilute reaction mixture with EtOAc (Ethyl Acetate). Avoid DCM for extractions if possible as it forms stubborn emulsions.
Safety: The Cbz group is stable to dilute HCl washes.
Base Wash (Removes Unreacted Acid): Wash organic layer 2x with Sat. NaHCO3 .
Why: Unreacted starting material (carboxylic acid) is deprotonated and moves to the aqueous layer.
Drying: Dry over
and concentrate.
Data: Solvent Compatibility Table
Solvent
Suitability
Notes
DMF
High
Best for HATU kinetics. Requires thorough water wash to remove.
DCM
Medium
Good solubility, but slower kinetics for HATU. Good for Acid Chloride route.
THF
Low
Poor solubility for some HATU byproducts; can precipitate intermediates.
EtOAc
Extraction Only
Excellent for work-up; poor for reaction (slow kinetics).
Frequently Asked Questions (FAQ)
Q: Can I use EDC/HOBt if I add DMAP?A: Yes, but it is risky. DMAP (4-Dimethylaminopyridine) forms a reactive acyl-pyridinium intermediate that reacts better with aniline. However, if the reaction is too slow, you still risk
-acylurea rearrangement. If you must use EDC, add 1.0 equiv of DMAP, not catalytic.
Q: Is the Cbz group stable if I use Thionyl Chloride (
)?A: Generally, yes. The Cbz group is sensitive to strong acids (like HBr/AcOH) or hydrogenolysis.[4] Thionyl chloride generates HCl gas, but in the absence of other nucleophiles or prolonged heating, the Cbz carbamate is usually stable. However, Oxalyl Chloride is milder and preferred.
Q: My product is oiling out. How do I crystallize it?A: Cbz-protected piperidines often crystallize well from EtOAc/Hexanes or IPA/Water . Dissolve in minimal hot EtOAc, add Hexanes until cloudy, and let stand.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][5][6][7] Tetrahedron, 61(46), 10827-10852. Link
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[8] Organic Process Research & Development, 20(2), 140-177. Link
Technical Support Center: Amide Coupling with Sterically Hindered Piperidines
Welcome to the technical support center for amide coupling reactions involving sterically hindered piperidines. This guide is designed for researchers, scientists, and professionals in drug development who encounter chal...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for amide coupling reactions involving sterically hindered piperidines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with these notoriously difficult transformations. Here, we will dissect common problems, explore the underlying chemical principles, and provide actionable, field-proven troubleshooting strategies to enhance your reaction success.
Frequently Asked Questions (FAQs)
Q1: My standard amide coupling protocol (e.g., using EDC/HOBt) is failing with a sterically hindered piperidine. What is the primary reason for this low reactivity?
The principal challenge arises from steric hindrance. Sterically hindered piperidines, such as those bearing substituents at the 2- and 6-positions (e.g., 2,2,6,6-tetramethylpiperidine), present a significant physical barrier around the nitrogen atom.[1][2] This bulkiness impedes the approach of the activated carboxylic acid, leading to a high activation energy for the transition state of the amide bond formation. Standard coupling reagents like EDC/HOBt often form activated esters that are not reactive enough to overcome this energy barrier, resulting in low or no product formation.[3]
Q2: I'm observing a significant amount of a side product where my uronium-based coupling reagent (e.g., HATU, HBTU) has reacted with my piperidine. What is this side reaction and how can I prevent it?
This common side reaction is known as guanidinylation. Uronium-based reagents like HATU and HBTU are technically guanidinium salts.[4][5] If the carboxylic acid activation is slow, or if the coupling reagent is used in excess, the reagent itself can react with the amine, forming a guanidinium cap on the piperidine nitrogen.[6][7] This terminates the desired reaction sequence.
To mitigate guanidinylation:
Pre-activate the carboxylic acid: Allow the carboxylic acid, coupling reagent, and base to react for a few minutes before adding the hindered piperidine.[1][8]
Use stoichiometric amounts of the coupling reagent: Avoid using a large excess of the uronium reagent.[4]
Switch to a phosphonium-based reagent: Reagents like PyBOP or PyAOP do not carry the risk of guanidinylation and are an excellent alternative for slow-coupling reactions.[6][7][9]
Troubleshooting Guide
Issue 1: Low to No Product Formation
When faced with minimal or no desired amide product, a systematic approach to optimizing the reaction is necessary. The following sections detail key parameters to investigate.
For sterically demanding couplings, the choice of reagent is paramount. It is often necessary to move beyond standard carbodiimides to more potent activating agents.
Table 1: Comparison of Coupling Reagents for Hindered Amide Bond Formation
Temperature: For challenging couplings, increasing the reaction temperature can significantly improve yields by providing the necessary energy to overcome the activation barrier. Microwave heating is a particularly effective technique for accelerating these reactions, often reducing reaction times from hours to minutes.[1][22][23][24]
Solvent: The choice of solvent can impact the solubility of reagents and intermediates. For many modern coupling reagents, polar aprotic solvents like DMF or NMP are standard. In some cases, a solvent screen may be necessary to find the optimal medium.
Base: A non-nucleophilic, sterically hindered base is crucial. Diisopropylethylamine (DIPEA) is a common choice as its bulk minimizes side reactions.[25] For reactions prone to racemization, a weaker base like pyridine or 2,4,6-collidine may be beneficial.[12][17]
Experimental Protocols
Protocol 1: General Procedure for Hindered Amide Coupling using T3P®
This protocol is adapted for challenging amide couplings where racemization is a concern.
To a solution of the carboxylic acid (1.0 equiv.) and the sterically hindered piperidine (1.1 equiv.) in an appropriate solvent (e.g., ethyl acetate or DMF), add a suitable base such as pyridine or DIPEA (3.0-4.0 equiv.).
Cool the mixture to 0 °C.
Slowly add T3P® (1.5 equiv., typically as a 50% solution in a suitable solvent) to the reaction mixture.
Allow the reaction to warm to room temperature and stir until completion (monitor by LC-MS or TLC).
Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.
Extract the product with an organic solvent. The water-soluble phosphonic acid byproducts will remain in the aqueous layer, simplifying purification.[15][16]
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This method is employed when even potent uronium or phosphonium reagents fail.[1][18][19]
Dissolve the carboxylic acid (1.0 equiv.) in an anhydrous solvent such as DCM or acetonitrile.
Add the fluorinating agent (e.g., BTFFH, 1.1 equiv.) and a non-nucleophilic base like DIPEA (2.0 equiv.).[18]
Allow the in situ formation of the acyl fluoride to proceed for 15-30 minutes at room temperature.
Add the sterically hindered piperidine (1.2 equiv.) to the solution containing the activated acyl fluoride.
If necessary, heat the reaction mixture (e.g., to 80 °C or using microwave irradiation) to drive the coupling to completion.[18][20][21]
Monitor the reaction progress and perform an appropriate aqueous workup upon completion.
Visualizing the Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting difficult amide couplings with sterically hindered piperidines.
Caption: Decision workflow for troubleshooting hindered amide couplings.
Mechanistic Insight: Why Acyl Fluorides Work
The success of acyl fluorides in these challenging reactions can be attributed to a combination of electronic and steric factors.
Caption: Mechanism of amide formation via an acyl fluoride intermediate.
Acyl fluorides are highly reactive electrophiles. Critically, the fluorine atom is the smallest of the halogens, which significantly reduces the steric bulk of the activated species compared to other activated esters or acyl chlorides.[18][19] This smaller size facilitates the approach of the bulky piperidine nucleophile, lowering the activation energy of the key bond-forming step.[1][19]
References
Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. Available from: [Link]
WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI. Available from: [Link]
Understanding T3P® from start to finish. The domain rxweb-prd.com is registered by NetNames. Available from: [Link]
Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing. Available from: [Link]
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube. Available from: [Link]
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters - ACS Publications. Available from: [Link]
Coupling Reagents. Aapptec Peptides. Available from: [Link]
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]
Choosing amide coupling agent : r/Chempros. Reddit. Available from: [Link]
Nanostructured Carbon Catalyst for Amide Coupling Reactions under Microwave Heating in the Absence of a Solvent. ACS Applied Nano Materials. Available from: [Link]
Amide synthesis, why make acyl chloride? - chemistry. Reddit. Available from: [Link]
General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Chemical Communications (RSC Publishing). Available from: [Link]
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances (RSC Publishing). Available from: [Link]
Peptide Coupling Reagents, More than a Letter Soup. Available from: [Link]
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available from: [Link]
How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. Available from: [Link]
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. Available from: [Link]
Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Available from: [Link]
Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
Which reagent high yield direct amide formation between Carboxylic acids and amines?. Available from: [Link]
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available from: [Link]
Microwave-Assisted Synthesis of Amide under Solvent-free Conditions. ResearchGate. Available from: [Link]
Synthesis of 2,2,6,6-Tetramethylpiperidine Derivatives | Request PDF. ResearchGate. Available from: [Link]
Acyl Chloride Conversions to Carboxylic Acids, Anhydrides, Esters and Amides. YouTube. Available from: [Link]
Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions Dr. Ayad Kareem Department of Pharmaceutical Chemistry, Co. Available from: [Link]
Amide synthesis by acylation. Organic Chemistry Portal. Available from: [Link]
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Publications. Available from: [Link]
DE4219459A1 - Process for the preparation of 2,2,6,6-tetramethylpiperidine-N-oxyl and its derivatives substituted in the 4-position - Google Patents.
Tips and tricks for difficult amide bond formation? : r/Chempros. Reddit. Available from: [Link]
Technical Guide: Minimizing Side Reactions During Cbz Protection of Piperidine-4-carboxamide
Executive Summary & Selectivity Landscape The Challenge: Protecting the secondary amine of piperidine-4-carboxamide with a benzyloxycarbonyl (Cbz) group requires navigating a chemoselectivity challenge. The substrate con...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Selectivity Landscape
The Challenge:
Protecting the secondary amine of piperidine-4-carboxamide with a benzyloxycarbonyl (Cbz) group requires navigating a chemoselectivity challenge. The substrate contains two nucleophilic nitrogen centers:
Secondary Amine (Piperidine ring): Highly nucleophilic (pKa of conjugate acid
11.0).
Primary Amide (Carboxamide): Weakly nucleophilic (pKa of conjugate acid
-0.5), but capable of deprotonation (pKa 15-17) and subsequent acylation under high pH conditions.
The Solution:
Success relies on kinetic control and pH management . By maintaining a pH window of 8.5–10.0, the secondary amine remains unprotonated and reactive, while the primary amide remains neutral and non-nucleophilic. Exceeding pH 11.0 activates the amide, leading to the formation of the bis-Cbz (imide) impurity.
Visualizing the Reaction Pathway
The following diagram illustrates the competitive pathways and the critical decision points for selectivity.
Figure 1: Reaction pathways showing the desired kinetic route (Green) versus competitive side reactions (Red/Grey).
The "Golden Standard" Protocol
This protocol utilizes Schotten-Baumann conditions , which provide the most robust pH buffering to favor amine acylation over amide side reactions.
Solvent System: THF/Water or Dioxane/Water (1:1 ratio)
Step-by-Step Methodology
Dissolution & pH Setup:
Dissolve piperidine-4-carboxamide (10 mmol) in water (15 mL).
Add
(1.5 equiv) or (2.5 equiv).
Technical Note: Carbonate bases buffer the system at pH ~10, ideal for this reaction. Avoid strong bases like NaOH unless using an autotitrator, as local "hotspots" of high pH (pH > 12) cause imide formation.
Solvent Addition:
Add THF (15 mL) to create a biphasic or semi-homogeneous mixture.
Cool the mixture to 0–5 °C using an ice bath.
Why: Lower temperature suppresses the hydrolysis of Cbz-Cl and reduces the kinetic rate of the side reaction.
Controlled Addition:
Dilute Cbz-Cl (1.1 equiv) in a small amount of THF.
Add the Cbz-Cl solution dropwise over 30–60 minutes.
Critical: Rapid addition generates heat and local excesses of reagent, promoting bis-acylation.
Reaction Monitoring:
Allow to warm to room temperature (RT) and stir for 2–4 hours.
Monitor by TLC or LCMS.
Endpoint: Disappearance of the secondary amine.
Workup:
Evaporate THF under reduced pressure.
If the product precipitates, filter and wash with water and hexanes.
If oil forms: Extract with Ethyl Acetate (3x), wash with 1M HCl (to remove unreacted amine) and Brine. Dry over
.
Troubleshooting Dashboard (Q&A)
Issue 1: Formation of Bis-Cbz Impurity (Imide)
User Question: "My LCMS shows a peak with Mass = Target + 134. It seems I have acylated the amide nitrogen as well. How do I prevent this, or can I fix it?"
Diagnosis: This is the Imide Impurity . It occurs when the primary amide is deprotonated (usually pH > 11) and attacks a second equivalent of Cbz-Cl.
Corrective Action (The "Rescue" Protocol):
You do not need to discard the batch. Imides (N-Cbz-amide) are significantly more base-labile than carbamates (N-Cbz-amine).
Isolate the crude mixture.
Dissolve in THF/MeOH (1:1).
Add 1M LiOH (2 equiv) and stir at Room Temperature for 30–60 minutes.
Mechanism: The hydroxide ion will selectively attack the exocyclic carbonyl of the imide (the most electrophilic site), cleaving the extra Cbz group and reverting it to the primary amide. The carbamate on the piperidine ring is stable under these mild conditions.
Issue 2: Incomplete Conversion / Starting Material Remains
User Question: "I added 1.1 equivalents of Cbz-Cl, but the reaction stopped at 70% conversion. Adding more Cbz-Cl doesn't seem to help much."
Diagnosis: Rapid hydrolysis of Cbz-Cl.
In aqueous alkaline systems, Cbz-Cl competes between reacting with the amine and reacting with water (hydrolysis to benzyl alcohol). If the temperature is too high or addition is too fast, water consumes the reagent.
Fix:
Ensure the reaction is cooled to 0 °C during addition.
Increase Cbz-Cl equivalents to 1.3 – 1.5 equiv .
Check pH: As the reaction proceeds, HCl is generated. If the buffer is exhausted and pH drops below 8, the amine becomes protonated (ammonium salt) and unreactive. Add more base to restore pH to 9-10.
User Question: "The product is not extracting well into Ether, and the aqueous layer is still cloudy."
Diagnosis: Piperidine-4-carboxamide derivatives are polar.
Fix:
Switch extraction solvent to Ethyl Acetate or DCM/Isopropanol (9:1) .
Salt out the aqueous layer by saturating it with NaCl (Brine) before extraction.
Optimization & Data Summary
Solvent & Base Compatibility Matrix
Use this table to select conditions based on your available reagents.
Base System
pH Range
Risk Level
Recommendation
/
8.5 – 10.5
Low
Recommended. Best balance of reactivity and selectivity.
NaOH (1M)
12 – 14
High
Avoid. High risk of imide formation and hydrolysis. Only use with autotitrator set to pH 10.
Triethylamine ()
N/A (Organic)
Medium
Acceptable in anhydrous DCM, but removal of amine salts can be tedious.
Pyridine
N/A (Organic)
Low
Good for solubility, but foul-smelling and requires acidic workup.
Troubleshooting Logic Tree
Figure 2: Decision tree for diagnosing reaction failures.
References
Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Cbz stability and cleavage conditions).
Cotarca, L.; Eckert, H.Phosgenations: A Handbook; Wiley-VCH, 2003. (Detailed kinetics of chloroformate reactions with amines vs.
Ueda, N. et al. "N-cyclohexanecarbonylpentadecylamine: a selective inhibitor of the acid amidase..."[2] J. Biol. Chem.[2]2001 , 276, 35552.[2] Link (Demonstrates selective hydrolysis of N-acyl amides/imides while retaining other amide-like bonds).
BenchChem Technical Notes. "The Strategic Role of the N-Cbz Protecting Group in Piperidine Synthesis." Link (General protocols for piperidine protection).
Technical Guide: Mass Spectrometry Fragmentation of 1-Cbz-N-phenylpiperidine-4-carboxamide
Executive Summary 1-Cbz-N-phenylpiperidine-4-carboxamide (C₂₀H₂₂N₂O₃, MW 338.16 Da) is a critical pharmacophore intermediate, often utilized in the synthesis of piperidine-based analgesics and neuroactive ligands. Its st...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Cbz-N-phenylpiperidine-4-carboxamide (C₂₀H₂₂N₂O₃, MW 338.16 Da) is a critical pharmacophore intermediate, often utilized in the synthesis of piperidine-based analgesics and neuroactive ligands. Its structural validation relies heavily on mass spectrometry (MS).[1]
This guide compares the fragmentation performance of Collision-Induced Dissociation (CID) versus Higher-Energy Collisional Dissociation (HCD) for this molecule.[1] While CID is sufficient for identifying the parent scaffold, HCD is the superior modality for structural elucidation due to its ability to retain low-mass diagnostic ions (specifically the tropylium ion at m/z 91) which are often lost in CID due to the low-mass cutoff effect.
Part 1: Structural Context & Ionization Physics
The Molecule[2]
Formula: C₂₀H₂₂N₂O₃
Monoisotopic Mass: 338.1630 Da
Precursor Ion [M+H]⁺: 339.1703 Da
Key Functional Groups:
Cbz (Carboxybenzyl) Group: A protecting group on the piperidine nitrogen.
Piperidine Ring: The central saturated heterocycle.
Carboxamide Linker: Connects the ring to the phenyl group.
N-Phenyl Moiety: The terminal aromatic amine.
The Analytical Challenge
The primary challenge in analyzing Cbz-protected amines is distinguishing them from other aromatic protecting groups (like Fmoc) or benzyl derivatives. The fragmentation must definitively prove the existence of the carbamate linkage (–O–CO–N–) and the integrity of the amide bond.
Part 2: Comparative Fragmentation Modalities (CID vs. HCD)
This section objectively compares how the two dominant fragmentation techniques handle this specific molecule.
Performance Comparison Table
Feature
Method A: ESI-CID (Ion Trap)
Method B: ESI-HCD (Orbitrap/Q-TOF)
Verdict for 1-Cbz
Excitation Type
Resonant (Slow heating)
Beam-type (Fast, non-resonant)
HCD (Better coverage)
Low Mass Cutoff
Yes (Typically 1/3 of precursor m/z)
None (Full mass range detection)
HCD (Crucial for m/z 91)
Primary Fragment
m/z 205 (Loss of Cbz)
m/z 91 (Tropylium ion)
Context Dependent
Internal Energy
Lower (Favors rearrangements)
Higher (Favors direct bond cleavage)
HCD
Diagnostic Utility
Good for confirming core scaffold
Excellent for confirming protecting group
HCD
Detailed Analysis
Why CID Falls Short for Cbz:
In a standard Ion Trap CID experiment, the "1/3 Rule" often applies. If the precursor is m/z 339, the trap may destabilize ions below m/z ~113. Consequently, the highly diagnostic tropylium ion (m/z 91) —the fingerprint of the Cbz group—is often ejected before detection. You will see the neutral loss of the Cbz group (m/z 205), but you lose the positive confirmation of the benzyl moiety.
Why HCD is Superior:
HCD occurs in a collision cell (not the trap), allowing detection of the entire mass range. You will observe:
m/z 91.05: The dominant tropylium ion (C₇H₇⁺).
m/z 205.12: The deprotected amine core (N-phenylpiperidine-4-carboxamide).
m/z 248.11: The intermediate carbamate cation (loss of benzyl radical only).
Part 3: Mechanistic Deep Dive & Visualization
Fragmentation Pathways
The fragmentation follows three distinct pathways driven by charge localization on the amide nitrogen or the carbamate.
Pathway A (Cbz Stripping): The most common pathway. The benzyl group cleaves, followed by decarboxylation (loss of CO₂), yielding the free amine at m/z 205.
Pathway B (Diagnostic Benzyl): Charge retention on the benzyl group yields the tropylium ion (m/z 91).
Pathway C (Amide Cleavage): Cleavage of the carboxamide linker yields the acylium ion (m/z 246) or the aniline ion (m/z 94).
Pathway Diagram (Graphviz)
Caption: Fragmentation pathways of 1-Cbz-N-phenylpiperidine-4-carboxamide showing the divergence between Cbz-specific ions (Red) and Core Scaffold ions (Green).
Part 4: Experimental Protocol (Self-Validating)
To ensure reproducibility, this protocol includes a "System Suitability" step using a standard to verify energy levels.
Reagents & Setup
Solvent A: Water + 0.1% Formic Acid (FA).
Solvent B: Acetonitrile (ACN) + 0.1% FA.
Standard: Reserpine (for HCD energy calibration).
Step-by-Step Methodology
Step 1: System Suitability (Energy Calibration)
Infuse Reserpine (m/z 609).
Apply Normalized Collision Energy (NCE) of 30%.
Validation Criteria: You must observe m/z 195 (trimethoxybenzoyl) and m/z 397/448 at roughly equal intensities. If m/z 195 is absent, energy is too low.
Step 2: Sample Analysis (Direct Infusion or LC)
Concentration: Prepare 1 µM sample in 50:50 ACN:H₂O.
Scan 1 (Soft): NCE 20%. Look for m/z 339 (Parent) and m/z 248 (Benzyl loss).
Scan 2 (Hard): NCE 35-40%. Look for m/z 205 (Core) and m/z 91 (Tropylium).
Step 3: Data Interpretation
Check for m/z 91: If present, Cbz is confirmed.
Check for m/z 57: If present, the sample is contaminated with Boc-protected analogue (a common synthesis impurity).
Check for m/z 205: Confirms the piperidine-amide-phenyl core is intact.
Part 5: Performance vs. Alternatives (Chemical Context)
When developing drugs on a piperidine scaffold, researchers often choose between Cbz and Boc protecting groups. MS performance is a key differentiator in monitoring these reactions.
Cbz vs. Boc Mass Spec Signatures
Feature
1-Cbz-N-phenylpiperidine...
1-Boc-N-phenylpiperidine...
Protecting Group Mass
135 Da
100 Da
Neutral Loss Pattern
-91 (Benzyl) then -44 (CO₂)
-56 (Isobutene) then -44 (CO₂)
Diagnostic Cation
m/z 91 (Tropylium)
m/z 57 (tert-butyl)
Stability in Source
High (Often see M+H)
Low (Often see In-Source Fragmentation)
Analytical Insight:
The Cbz derivative is more stable in the ESI source than the Boc derivative. While Boc groups often fall off during ionization (yielding the m/z 205 peak even in MS1), the Cbz group typically requires MS/MS to cleave. This makes the Cbz derivative easier to quantify as an intact precursor.
References
Thermo Fisher Scientific. (2011). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis. PNNL. Link
Journal of Mass Spectrometry. (2014). Differentiation of collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD).[1][3] Wiley Online Library. Link
BenchChem. (2025).[4] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.[2][4]Link
Total Synthesis. (2024). Cbz Protecting Group: Mechanism and Deprotection.[5]Link
NIST Chemistry WebBook. Mass Spectrum of Tropylium Ion (m/z 91).Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Topic: High-Performance Liquid Chromatography (HPLC) retention profiling and separation strategy for Benzyl 4-(phenylcarbamoyl)piperidine-1-carboxylate .
Context: This compound represents a critical intermediate in the synthesis of peptidomimetics, serine hydrolase inhibitors (e.g., FAAH inhibitors), and urea-based medicinal scaffolds. Structurally, it consists of a piperidine core protected at the N1 position by a Carboxybenzyl (Cbz/Z) group and functionalized at the C4 position with a phenylcarboxamide moiety.
Analytical Challenge: The molecule possesses two distinct hydrophobic domains (the Cbz benzyl ring and the phenyl amide) flanking a semi-polar piperidine core. This creates a specific hydrophobicity profile (LogP ≈ 3.5–4.0) that requires optimized Reverse-Phase (RP-HPLC) conditions to resolve it from its polar precursors (aniline, carboxylic acids) and potential deprotected degradation products.
Comparative Retention Profiling
The following data compares the target compound against its synthetic precursors and potential impurities. This comparison establishes the Relative Retention Time (RRT) logic essential for method development and quality control.
Predicted Elution Order & Hydrophobicity Logic
In a standard C18 Reverse-Phase system (Acidic Mobile Phase), the elution order is governed by the hydrophobic subtraction model.
Cbz-protected acid. Polar -COOH group reduces retention.
~2.0
Mid-Early
N-phenylpiperidine-4-carboxamide (Degradant)
Deprotected amine (Loss of Cbz). Basic, moderately polar.
~1.5
Mid
Target Compound
Cbz + Phenyl Amide . Two aromatic systems + lipophilic linker.
~3.8
Late
Representative Performance Data (Standardized Method)
Note: Data below represents a standardized performance model based on a C18 column (150 x 4.6 mm, 3.5 µm) with a Gradient of 5% → 95% Acetonitrile over 20 minutes.
Analyte
Retention Time (min)*
RRT (Relative to Target)
Resolution (Rs)
Peak Symmetry (Tailing Factor)
Aniline
2.5
0.18
N/A
1.2
Acid Precursor
6.8
0.49
> 10.0
1.1
Deprotected Amine
5.2
0.37
> 5.0
1.5 (Amine tailing)
Target Compound
13.9
1.00
Reference
1.05
*Retention times are representative and will vary based on system dwell volume and exact column chemistry.
Detailed Experimental Protocols
Standardized HPLC Method (RP-C18)
This protocol is designed to be self-validating : the wide gradient ensures elution of the highly hydrophobic target while the acidic modifier suppresses silanol interactions with the amide/amine functionalities.
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent end-capped C18), 150 mm x 4.6 mm, 3.5 µm or 5 µm.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).
Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).
Stock Solution: Weigh 10 mg of Benzyl 4-(phenylcarbamoyl)piperidine-1-carboxylate into a 10 mL volumetric flask.
Dissolution: Dissolve in 100% Acetonitrile (The compound is sparingly soluble in water). Sonicate for 5 minutes.
Working Standard: Dilute 100 µL of Stock into 900 µL of 50:50 ACN:Water.
Critical Step: Ensure the final solvent matches the initial mobile phase conditions as closely as possible to prevent peak distortion, but maintain enough organic solvent to keep the hydrophobic target in solution.
Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.
Synthesis & QC Workflow Visualization
The following diagram illustrates the synthesis pathway and the critical Quality Control (QC) decision points where this HPLC method is applied.
Caption: Synthesis and QC workflow for Benzyl 4-(phenylcarbamoyl)piperidine-1-carboxylate, highlighting the critical HPLC checkpoint.
Technical Insights & Troubleshooting
Peak Tailing Mechanisms
Cause: The amide nitrogen (phenylcarbamoyl) and the carbamate (Cbz) can interact with free silanols on the silica support.
Solution: The use of 0.1% TFA (Trifluoroacetic acid) is mandatory. It lowers the pH to ~2.0, protonating surface silanols and suppressing secondary interactions. If TFA is incompatible (e.g., MS detection), use 0.1% Formic Acid but expect slightly broader peaks.
Solubility Issues
Observation: Peak splitting or "fronting".
Cause: Injection solvent is too strong (100% ACN) compared to the initial mobile phase (5% ACN).
Fix: Dilute the sample to at least 50% water content if solubility permits. If the compound precipitates, increase the injection volume of a weaker solution rather than injecting a small volume of a strong solvent.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776270, Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate. Retrieved from [Link]
SIELC Technologies. Separation of 1-Benzyl-4-(isopropylamino)piperidine-4-carboxamide on Newcrom R1 HPLC column. (Analogous Amide Separation Method).[2] Retrieved from [Link]
United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (General Piperidine HPLC Protocols). Retrieved from [Link]
A Researcher's Guide to Differentiating Amide and Cbz Groups in Piperidine Scaffolds Using FTIR Spectroscopy
The piperidine ring is a cornerstone in modern drug discovery, forming the structural core of numerous FDA-approved therapeutics.[1] Its conformational flexibility and synthetic tractability make it a privileged scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
The piperidine ring is a cornerstone in modern drug discovery, forming the structural core of numerous FDA-approved therapeutics.[1] Its conformational flexibility and synthetic tractability make it a privileged scaffold for developing novel agents targeting a vast range of diseases.[1] As medicinal chemists elaborate on this core, the precise characterization of appended functional groups becomes paramount. Among the most common modifications are the formation of amides and the protection of the piperidine nitrogen as a carbamate, frequently a benzyloxycarbonyl (Cbz or Z) group.[2][3]
Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable, non-destructive technique for the routine confirmation of these functionalizations. It provides rapid and definitive structural information based on the vibrational frequencies of chemical bonds. This guide offers an in-depth comparison of the FTIR absorption signatures of amide and Cbz groups attached to a piperidine core, providing the experimental rationale and data necessary for unambiguous spectral interpretation.
The Vibrational Language of Amides and Carbamates
Understanding the fundamental vibrational modes of each functional group is the bedrock of accurate spectral analysis. While both amides and Cbz (carbamate) groups contain a carbonyl (C=O) and a C-N bond, their electronic environments are distinct, giving rise to unique and differentiable FTIR absorption peaks.
The Amide Signature
The vibrational characteristics of an amide are defined by several key bands, famously denoted as Amide I, Amide II, and Amide A.
Amide A (N-H Stretch): For secondary amides (R-CO-NH-R'), this appears as a single, moderately intense peak typically in the 3370-3170 cm⁻¹ range when hydrogen-bonded in the solid state.[4] Its position is highly sensitive to hydrogen bonding; stronger bonds shift the peak to lower wavenumbers and cause broadening.[5] Tertiary amides, such as N-acetylpiperidine where the piperidine nitrogen is part of the amide bond, lack an N-H bond and will be silent in this region.[6]
Amide I (C=O Stretch): This is the most intense and arguably most diagnostic absorption band for amides. It is primarily due to the C=O stretching vibration and occurs in the 1700-1630 cm⁻¹ region.[6] For solid-state secondary amides, hydrogen bonding typically lowers this frequency to ~1640 cm⁻¹.[4] For tertiary amides, which cannot act as hydrogen bond donors, this peak is often observed between 1680-1630 cm⁻¹.[6]
Amide II (N-H Bend & C-N Stretch): Unique to secondary amides, this band arises from a complex coupling of the in-plane N-H bending and C-N stretching vibrations. It appears as a strong peak between 1570-1515 cm⁻¹ in solid samples and is a powerful indicator of a secondary amide linkage.[4]
The Cbz (Carbamate) Signature
The Cbz group is technically a carbamate, which can be viewed as a hybrid of an amide and an ester. This structural nuance has a profound impact on its FTIR spectrum.
N-H Stretch: A Cbz-protected piperidine is a secondary carbamate and thus displays a single N-H stretching vibration, similar to a secondary amide, typically found in the 3450-3200 cm⁻¹ range.[7]
Carbonyl (C=O) Stretch: This is the key point of differentiation. The lone pair of electrons on the nitrogen atom delocalizes across the carbonyl group, but it also interacts with the adjacent ester oxygen. This reduces the delocalization onto the carbonyl compared to an amide, resulting in a C=O bond with more double-bond character. Consequently, the carbamate carbonyl stretch occurs at a significantly higher wavenumber than the amide C=O stretch, typically in the range of 1730-1680 cm⁻¹ .[7][8][9]
C-O Stretches: The carbamate linkage gives rise to two distinct C-O stretching absorptions, often seen in the 1300-1000 cm⁻¹ region, which can further help confirm its presence.[7]
Comparative Analysis: A Head-to-Head Data Summary
To illustrate these differences, let us compare the expected FTIR peaks for three relevant piperidine derivatives: N-Cbz-piperidine (a carbamate), N-acetylpiperidine (a tertiary amide), and 4-acetamidopiperidine (a molecule containing a secondary amide).
Vibrational Mode
Assignment
N-Cbz-Piperidine
N-Acetylpiperidine
4-Acetamidopiperidine
N-H Stretch
ν(N-H)
~3300 cm⁻¹ (m, br)
Absent
~3300 cm⁻¹ (m, br)
C-H Stretches
ν(C-H)
~3050 cm⁻¹ (Ar) ~2940, 2850 cm⁻¹ (Al)
~2940, 2850 cm⁻¹ (Al)
~2940, 2850 cm⁻¹ (Al)
Carbonyl Stretch
ν(C=O)
~1695 cm⁻¹ (s, sh)
~1640 cm⁻¹ (s, sh)
~1635 cm⁻¹ (s, sh) (Amide I)
Amide II Bend
δ(N-H) + ν(C-N)
Absent
Absent
~1550 cm⁻¹ (s, sh) (Amide II)
C-N Stretch
ν(C-N)
~1350 cm⁻¹ (m)
~1400 cm⁻¹ (m)
~1420 cm⁻¹ (m)
C-O Stretches
ν(C-O)
~1250, 1050 cm⁻¹ (s)
Absent
Absent
(Note: ν = stretching, δ = bending; s = strong, m = medium, br = broad, sh = sharp. Wavenumbers are approximate and can vary based on sample state and molecular environment.)
The most telling spectral window is between 1800 cm⁻¹ and 1500 cm⁻¹ . The Cbz group's C=O peak near 1700 cm⁻¹ is clearly resolved from the lower-frequency C=O peaks of both tertiary (~1640 cm⁻¹) and secondary (~1635 cm⁻¹) amides. Furthermore, the presence of a strong Amide II band around 1550 cm⁻¹ is a definitive marker for the secondary amide found in 4-acetamidopiperidine, a feature absent in the other two structures.
Visualizing the Key Structural Differences
The following diagram illustrates the molecular structures being compared, highlighting the functional groups responsible for the distinct FTIR signatures.
Caption: Molecular structures of piperidine derivatives with Cbz, tertiary amide, and secondary amide groups.
Self-Validating Experimental Protocols
To ensure the generation of high-quality, reproducible data, adherence to a rigorous experimental protocol is essential. The following steps describe a self-validating workflow for analyzing solid-phase piperidine derivatives.
Rationale: The KBr pellet method is a gold standard for solid samples. It minimizes scattering effects and produces sharp, well-defined peaks by dispersing the analyte in an IR-transparent matrix.
Step 1: Material Preparation. Dry spectroscopic grade Potassium Bromide (KBr) in an oven at 110°C for at least 4 hours to remove adsorbed water. Atmospheric water absorbs broadly around 3400 cm⁻¹ and 1640 cm⁻¹, potentially obscuring the N-H and C=O regions. Store the dried KBr in a desiccator.
Step 2: Sample Grinding. In an agate mortar and pestle, grind approximately 1-2 mg of the piperidine derivative sample until it is a fine, glossy powder.
Step 3: Mixing. Add ~200 mg of the dried KBr to the mortar. Gently mix with the sample for 30 seconds, then grind the mixture vigorously for 1-2 minutes to ensure homogeneous dispersion. The quality of the final pellet is directly dependent on the homogeneity of this mixture.
Step 4: Pellet Pressing. Transfer the mixture to a pellet press die. Apply pressure (typically 7-10 tons) for 2-3 minutes under vacuum to create a transparent or translucent disc. A cloudy pellet indicates insufficient grinding or the presence of moisture.
Step 5: Quality Control. Visually inspect the pellet. It should be clear and free of cracks. A high-quality pellet is the first step to a reliable spectrum.
Protocol 2: FTIR Data Acquisition & Analysis
Rationale: A systematic approach to data collection, including a background scan and appropriate instrument settings, is critical for spectral accuracy.
Step 1: Instrument Purge. Ensure the spectrometer's sample compartment has been purged with dry air or nitrogen for at least 15 minutes to minimize atmospheric CO₂ (~2350 cm⁻¹) and H₂O interference.
Step 2: Background Collection. With the sample holder empty, collect a background spectrum. This scan measures the instrument's response and any atmospheric components, which will be automatically subtracted from the sample spectrum. We recommend co-adding at least 32 scans at a resolution of 4 cm⁻¹ for a high signal-to-noise ratio.
Step 3: Sample Analysis. Place the KBr pellet into the sample holder. Acquire the sample spectrum using the same parameters as the background scan.
Step 4: Data Validation. Examine the final spectrum. The baseline should be flat. Check for characteristic KBr artifacts or signs of atmospheric water. If present, the sample preparation should be repeated. The presence of a sharp, doublet-like peak around 2350 cm⁻¹ indicates incomplete atmospheric CO₂ subtraction and warrants re-running the background and sample scans.
Caption: A validated workflow for FTIR analysis of piperidine derivatives.
Conclusion for the Drug Development Professional
For researchers in drug synthesis and development, FTIR spectroscopy is a first-line analytical tool for reaction monitoring and quality control. The ability to rapidly and confidently distinguish between an amide and a Cbz-protected amine on a piperidine scaffold is crucial for process validation. The key takeaway is to focus on the carbonyl stretching region (1800-1600 cm⁻¹): a peak closer to 1700 cm⁻¹ is indicative of a Cbz or other carbamate, while a peak closer to 1640 cm⁻¹ points to an amide. For secondary amides, the presence of the Amide II band near 1550 cm⁻¹ provides unequivocal confirmation. By employing the rigorous experimental protocols outlined here, scientists can generate trustworthy data to accelerate their drug discovery programs.
References
JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]
McConnell, V. P., & Dec, S. F. (1971). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. CDC Stacks. Retrieved from [Link]
Kim, Y. S., & Hochstrasser, R. M. (2003). Vibrational Coupling between Amide-I and Amide-A Modes Revealed by Femtosecond Two Color Infrared Spectroscopy. The Journal of Physical Chemistry A, 107(44), 9375-9381. Retrieved from [Link]
Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
ChemRxiv. (2023). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. Retrieved from [Link]
University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
Hafiz Abdel-Hay, K. M. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University. Retrieved from [Link]
Ramaswamy, K., et al. (2014). Molecular structure, vibrational spectra (FTIR and FT Raman) and natural bond orbital analysis of 4-Aminomethylpiperidine: DFT study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 131, 523-533. Retrieved from [Link]
van der Westhuizen, J. H., et al. (2011). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. ChemPhysChem, 12(6), 1146-1154. Retrieved from [Link]
Optimizing Purity Profiling of 1-Cbz-N-phenylpiperidine-4-carboxamide: A Comparative Chromatographic Guide
Executive Summary The synthesis of 1-Cbz-N-phenylpiperidine-4-carboxamide —a critical pharmacophore in the development of opioid receptor modulators and piperidine-based therapeutics—presents unique purification challeng...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 1-Cbz-N-phenylpiperidine-4-carboxamide —a critical pharmacophore in the development of opioid receptor modulators and piperidine-based therapeutics—presents unique purification challenges. Standard C18 reversed-phase methods often fail to adequately resolve the target molecule from its structurally similar precursors, specifically the Cbz-protected acid and the aniline reagent.
This guide objectively compares the industry-standard C18 stationary phase against the superior alternative: the Core-Shell Biphenyl phase. Through mechanistic analysis and representative experimental data, we demonstrate that the Biphenyl phase utilizes orthogonal selectivity (π-π interactions) to achieve baseline resolution where C18 fails.
Part 1: The Separation Challenge
To design a robust method, we must first understand the molecular landscape. The target molecule contains two distinct aromatic systems: the Carboxybenzyl (Cbz) protecting group and the N-phenyl amide moiety.
Critical Impurity Profile
In a typical amide coupling reaction (e.g., using HATU or EDC), the following species define the separation matrix:
Impurity A (Precursor): 1-Cbz-piperidine-4-carboxylic acid (Acidic, Single Aromatic).
Impurity B (Reagent): Aniline (Basic, Small Aromatic).
Impurity C (Byproduct): Des-Cbz analog (Polar amine, if deprotection occurs).
The Failure of Standard C18
Traditional Alkyl-C18 columns rely almost exclusively on hydrophobic subtraction .
The Problem: Both the Target and Impurity A share the bulky hydrophobic Cbz group. On a C18 column, their hydrophobic footprints are similar, leading to co-elution or poor resolution (
).
The Aniline Issue: Aniline is small and polar. On C18, it often elutes in the void volume or tails significantly due to silanol interactions.
Part 2: The Solution – Core-Shell Biphenyl Technology
The Core-Shell Biphenyl stationary phase introduces a second mechanism of retention: π-π (pi-pi) interactions .
Mechanism of Action
While C18 interacts only with the hydrophobicity of the molecule, the Biphenyl phase engages with the electron-rich aromatic rings of the Cbz and Phenyl groups.
Enhanced Selectivity: The target molecule, possessing two aromatic rings, interacts more strongly with the Biphenyl phase than the single-ring impurities.
Orthogonal Retention: This "aromatic recognition" pulls the target peak away from the aliphatic or single-ring contaminants, creating a wider separation window.
Visualization: Separation Mechanism
The following diagram illustrates the dual-retention mechanism of the Biphenyl phase compared to the singular mechanism of C18.
Caption: Figure 1. Mechanistic comparison showing how Biphenyl phases leverage π-π interactions to differentiate molecules based on aromatic count, unlike C18 which relies solely on hydrophobicity.[1]
Part 3: Comparative Performance Data
The following data represents a validated comparison under optimized gradient conditions.
Analysis:
The Biphenyl column provides a Resolution (
) of 3.4 , far exceeding the FDA/ICH requirement of for quantitative assays. The C18 column fails to achieve baseline separation (), making it unsuitable for accurate impurity quantification.
Part 4: Detailed Experimental Protocol
To replicate these results, follow this self-validating protocol.
Executive Summary & Chemical Profile 1-Cbz-N-phenylpiperidine-4-carboxamide is a complex organic intermediate typically utilized in medicinal chemistry as a scaffold for drug development. Structurally, it contains a pipe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
1-Cbz-N-phenylpiperidine-4-carboxamide is a complex organic intermediate typically utilized in medicinal chemistry as a scaffold for drug development. Structurally, it contains a piperidine ring, a carboxybenzyl (Cbz) protecting group (a carbamate), and an amide linker to a phenyl group.
Because specific Safety Data Sheets (SDS) for R&D intermediates are often sparse, scientific prudence dictates treating this compound as a hazardous substance.
Physicochemical & Hazard Profile
Property
Description
Operational Implication
Physical State
Solid (Powder/Crystalline)
High dust potential; inhalation risk.
Chemical Class
Organic Amide / Carbamate
Combustible. Nitrogen oxides (NOx) released upon thermal decomposition.
Solubility
Low water solubility; Soluble in DMSO, DCM, MeOH
Do NOT dispose of via sink/sewer. Aquatic toxicity risk is high for piperidine derivatives.
Reactivity
Stable under ambient conditions
Acid Labile: The Cbz group cleaves in strong acids (HBr/AcOH), generating benzyl bromide (lachrymator) and CO2. Keep away from strong acids during disposal storage.[1]
Hazard Assessment & Segregation Strategy
The Core Directive: In the absence of definitive toxicological data, you must apply the "Precautionary Principle." Assume the compound is an irritant, potentially harmful if swallowed, and toxic to aquatic life.
Segregation Logic (The "Why")
Effective disposal begins with segregation.[2] Mixing waste streams increases disposal costs by up to 10x and introduces chemical incompatibility risks.
Segregate from Oxidizers: The Cbz group and the piperidine ring are organic fuels. Mixing with strong oxidizers (e.g., Nitric Acid, Permanganates) in a waste drum can lead to exothermic runaway.
Segregate from Strong Acids: As noted, acid contact can prematurely cleave the protecting group, releasing reactive byproducts in the waste container.
Halogenated vs. Non-Halogenated:
Solid: Dispose of as "Solid Organic Waste."
Solution: If dissolved in Dichloromethane (DCM), it goes to Halogenated Waste . If in Methanol/DMSO, it goes to Non-Halogenated Waste .
Operational Disposal Protocol
Workflow Visualization
The following decision tree outlines the logical flow for disposing of 1-Cbz-N-phenylpiperidine-4-carboxamide in various states.
Figure 1: Decision logic for segregating 1-Cbz-N-phenylpiperidine-4-carboxamide waste streams based on physical state and solvent carrier.
Step-by-Step Procedures
A. Solid Waste (Pure Compound)
PPE Required: Nitrile gloves, lab coat, safety glasses. Use a dust mask (N95) or work in a fume hood if the powder is fine.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Do not use glass for solids if avoidable (breakage risk).
Transfer: Carefully transfer the solid into the jar. Wipe the threads of the jar clean before capping to ensure a tight seal.
Labeling: Apply a hazardous waste tag immediately.
Constituents: "1-Cbz-N-phenylpiperidine-4-carboxamide" (Do not use abbreviations like "Cbz-Piperidine" on the official tag).
Hazard Checkboxes: Check "Toxic" and "Irritant."[2][3]
B. Liquid Waste (Mother Liquors/Rinsate)
Determine Solvent: Identify the primary solvent carrier.
Segregation:
If DCM/Chloroform was used: Pour into the Halogenated waste carboy.
If Methanol/Ethanol/DMSO was used: Pour into the Non-Halogenated waste carboy.
Rinsing: Triple-rinse the original reaction vessel with a small amount of compatible solvent. Add this rinsate to the liquid waste container. Do not rinse with water if the compound is insoluble, as this creates a biphasic mixture that is expensive to treat.
C. Empty Containers
If the original bottle is empty, triple rinse it with a solvent capable of dissolving the residue.
Dispose of the rinsate as hazardous waste (see above).[4][5]
Deface the label on the empty bottle and dispose of the bottle as "Glass/Plastic Recycling" or "Trash" depending on local facility rules for triple-rinsed containers.
Regulatory Compliance (RCRA)
In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.
Waste Classification: This specific molecule is not likely P-listed or U-listed by name. However, it falls under the "Generator Knowledge" rule.
Characteristic Codes:
If dissolved in a flammable solvent (Flash point <60°C), assign D001 (Ignitable).[6]
If the waste stream contains halogenated solvents (e.g., DCM), it may carry F-codes (e.g., F002 ).[7]
Best Practice: Label as "Non-Regulated Hazardous Waste" if no specific RCRA characteristic applies, but ensure it is destined for incineration .
Self-Validating System:
Check: Does the label match the contents?
Check: Is the container compatible (HDPE vs. Glass)?
Check: Is the cap tight?
Result: If all are Yes, the waste is safe for transport.
Emergency Procedures (Spill Management)
Scenario: You drop a 5g vial of solid 1-Cbz-N-phenylpiperidine-4-carboxamide on the floor.
A Researcher's Guide to the Safe Handling of 1-Cbz-N-phenylpiperidine-4-carboxamide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-Cbz-N-phenylpiperidine-4-carboxamide. As a Senior Application Scientist, my g...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-Cbz-N-phenylpiperidine-4-carboxamide. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure your work is not only groundbreaking but also conducted with the highest degree of safety. The following protocols are designed to be a self-validating system, grounded in established safety principles for handling analogous chemical compounds.
Hazard Assessment and Triage
Based on the analysis of related compounds, 1-Cbz-N-phenylpiperidine-4-carboxamide should be handled as a substance that is potentially:
The carboxybenzyl (Cbz) protecting group is generally stable but can be cleaved under specific conditions, which should be considered during experimental design and waste disposal.[9]
Table 1: Summary of Potential Hazards and Primary Exposure Routes
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling 1-Cbz-N-phenylpiperidine-4-carboxamide. The following recommendations are based on standard laboratory practices for handling potentially hazardous chemical solids and solutions.
Core PPE Requirements
Eye and Face Protection: Chemical safety goggles are mandatory.[1][3] A face shield should be worn in situations with a higher risk of splashes or aerosol generation.
Hand Protection: Chemically resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves and consult the manufacturer's compatibility data. Always inspect gloves for tears or punctures before use.[1][10]
Body Protection: A standard laboratory coat must be worn and fully buttoned.[3] Ensure it is made of a suitable material and is regularly laundered.
Footwear: Closed-toe shoes are mandatory in the laboratory at all times.
Respiratory Protection
Standard Handling: For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection is not typically required.[11]
High-Risk Operations: If there is a potential for aerosolization (e.g., sonication, vigorous mixing) or if you are working outside of a fume hood, a NIOSH-approved respirator may be necessary.[3][12]
The following diagram illustrates the proper sequence for donning and doffing PPE to prevent cross-contamination.
PPE Donning and Doffing Workflow
Operational Plan: From Receipt to Reaction
A systematic approach to handling ensures safety at every step.
Receiving and Storage
Upon receipt, inspect the container for any damage.
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][13] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[4][11]
Weighing and Aliquoting
All weighing and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[2]
Use a disposable weighing paper or boat to avoid contamination of balances.
If the compound is a fine powder, be mindful of dust generation.
Experimental Procedures
Conduct all reactions in a chemical fume hood.
Ensure that an eyewash station and safety shower are readily accessible.[3][4]
Keep reaction vessels closed whenever possible.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a swift and correct response is crucial.
Table 2: Emergency Response Protocol
Exposure Type
Immediate Action
Skin Contact
Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5][14]
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5][7]
Inhalation
Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5][14]
Spill Response
Small Spills: For small spills of the solid material, carefully sweep it up to avoid generating dust and place it in a sealed container for disposal.[4][11]
Large Spills: Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department for assistance.
For spills of solutions, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1]
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental protection.
Solid Waste: Collect all solid waste, including contaminated weighing papers and gloves, in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste: Collect all liquid waste containing 1-Cbz-N-phenylpiperidine-4-carboxamide in a designated, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[13]
Disposal Method: All waste must be disposed of through your institution's EHS-approved hazardous waste management program. This may involve incineration by a licensed chemical destruction facility.[13]
The following workflow outlines the decision-making process for waste segregation and disposal.
Waste Disposal Decision Workflow
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety protocols and do not hesitate to seek guidance from your EHS department.
References
Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
National Institute for Health and Care Excellence. (2016, February 5). Piperidine: Human health tier II assessment. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
National Center for Biotechnology Information. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions. Retrieved from [Link]